2-Carboethoxy-4'-pyrrolidinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular architecture. In the context of benzophenone derivatives, the synthesis can be intricate, as seen in the preparation of novel polyimides derived from pyridine-containing aromatic dianhydride monomers . Similarly, the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been demonstrated to facilitate the intermolecular dehydration of benzoic acid and aromatic hydrocarbons to yield benzophenones . Another example includes the synthesis of polyimides containing pyridine and ketone units, which were prepared by reacting a diamine monomer with various aromatic dianhydrides .

Molecular Structure Analysis

The molecular structure of organic compounds is pivotal in determining their physical and chemical properties. For instance, the structural characterization of a new pyrrole derivative was achieved using spectroscopic techniques and confirmed by single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT), can also predict spectral and geometrical data, which was exemplified in the study of the pyrrole derivative . The molecular structure can influence the compound's reactivity, as seen in the unusual C-benzylation and in situ reduction by β-hydrogen transfer of 4'-benzyloxy-2-(4-pyridinyl)acetophenone .

Chemical Reactions Analysis

The reactivity of benzophenone derivatives can lead to a variety of chemical transformations. For example, the reaction of 2-N-(Acylmethyl)aminochromones with acetic acid/pyrrolidine resulted in the formation of benzopyrano[2,3-b]pyrrol-4(1H)-ones . The behavior of active methyl groups in certain benzopyrans towards different reagents has been explored, leading to the formation of various derivatives . Additionally, the electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole demonstrates the potential of benzophenone derivatives in forming polymer films10.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. The polyimides derived from pyridine-containing monomers exhibited good solubility in aprotic amide solvents and cresols, along with excellent thermal stability and mechanical properties . The polyimides synthesized from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone also showed outstanding mechanical properties, low moisture absorption, and favorable thermal expansion coefficients . The corrosion inhibition efficiency of a pyrrole derivative on steel surfaces highlights the practical applications of these compounds .

Wissenschaftliche Forschungsanwendungen

Photocatalytic Degradation of Organic UV Filters : A study by Wang et al. (2019) investigated the photocatalytic degradation of Benzophenone-3, an organic UV filter similar to 2-Carboethoxy-4'-pyrrolidinomethyl benzophenone. They focused on optimizing degradation parameters and assessing the environmental impact.

Photopolymerization Initiator : Benzophenone derivatives, including Benzophenone-di-1,3-dioxane, have been studied as novel initiators for free radical photopolymerization. This research by Wang Kemin et al. (2011) demonstrates the efficiency of such compounds in initiating polymerization of acrylates and methacrylates.

Photochemistry Applications in Biological Chemistry : The work of Dormán et al. (2016) explored the photochemical properties of benzophenone photophores. Their study highlights applications in binding site mapping, proteome profiling, and bioconjugation, which can be relevant to 2-Carboethoxy-4'-pyrrolidinomethyl benzophenone due to its structural similarities.

Chemical Transformation in Water Treatment : The study by Yang and Ying (2013) on the oxidation of benzophenone-3 during water treatment with ferrate(VI) provides insights into the reaction kinetics and removal efficiency of similar compounds.

Endocrine-Disrupting Activity Assessment : Research conducted by Watanabe et al. (2015) on the metabolism of benzophenone-3 by liver microsomes and its impact on endocrine-disrupting activity could be relevant for understanding similar effects in 2-Carboethoxy-4'-pyrrolidinomethyl benzophenone.

Eigenschaften

IUPAC Name |

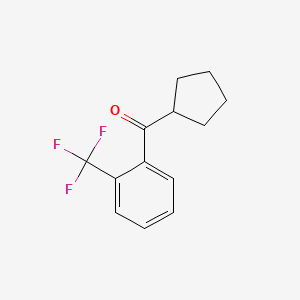

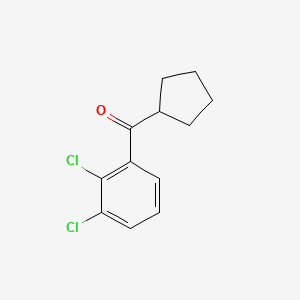

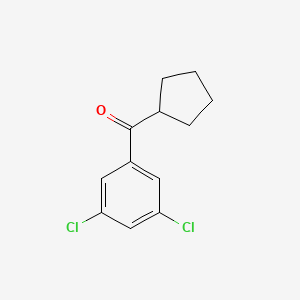

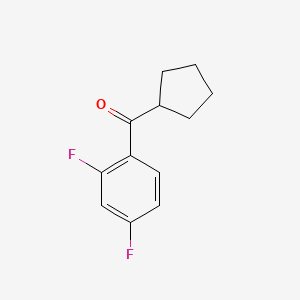

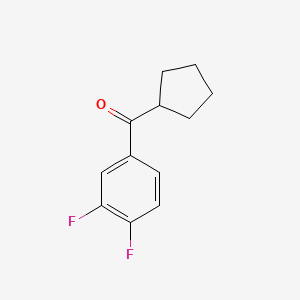

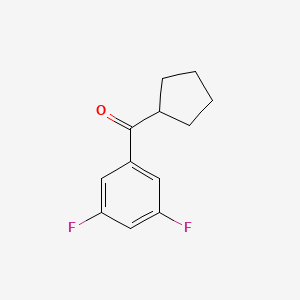

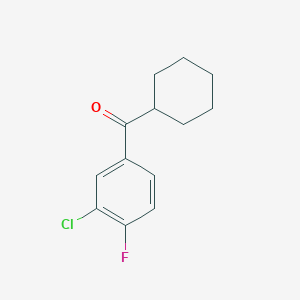

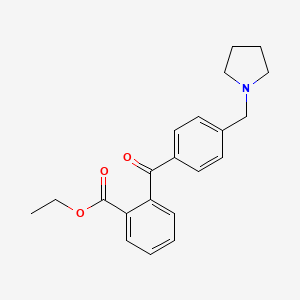

ethyl 2-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-2-25-21(24)19-8-4-3-7-18(19)20(23)17-11-9-16(10-12-17)15-22-13-5-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVNPIVRBDUVMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642737 |

Source

|

| Record name | Ethyl 2-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboethoxy-4'-pyrrolidinomethyl benzophenone | |

CAS RN |

898776-11-9 |

Source

|

| Record name | Ethyl 2-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.